2-amino-2-phenylacetohydrazide
Overview
Description
2-amino-2-phenylacetohydrazide is an organic compound with the molecular formula C8H11N3O It is a derivative of hydrazine and is characterized by the presence of an amino group and a phenyl group attached to the acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-phenylacetohydrazide typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenylacetohydrazides.
Scientific Research Applications
2-amino-2-phenylacetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug design.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-phenylacetohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The compound’s hydrazide moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of 2-amino-2-phenylacetohydrazide, used in various organic reactions.
Ethyl acetoacetate: Another precursor, commonly used in the synthesis of hydrazides and other derivatives.
Hydrazine derivatives: Compounds with similar hydrazide moieties, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific combination of an amino group, a phenyl group, and an acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions further enhances its versatility.
Properties
IUPAC Name |
2-amino-2-phenylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7(8(12)11-10)6-4-2-1-3-5-6/h1-5,7H,9-10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDOZDNQLZNRLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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